molecular formula C9H10Br2O2 B1438607 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene CAS No. 948550-74-1

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Cat. No.: B1438607
CAS No.: 948550-74-1
M. Wt: 309.98 g/mol
InChI Key: CFSLZFORZMVWTE-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is an organic compound with the molecular formula C9H10Br2O2 It is a brominated derivative of dimethoxybenzene, characterized by the presence of two bromine atoms and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene typically involves the bromination of 1,3-dimethoxybenzene. One common method is the bromination of 1,3-dimethoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include hydrogenated derivatives with reduced bromine content.

Scientific Research Applications

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of different functional groups onto the benzene ring. The methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Another brominated aromatic compound with similar reactivity.

    2-Bromo-5-methoxybenzyl bromide: A related compound with a methoxy group and bromine atoms in different positions.

Uniqueness

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSLZFORZMVWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652338
Record name 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948550-74-1
Record name 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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